molecular formula C10H13N3O4 B12461746 methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate

methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B12461746
M. Wt: 239.23 g/mol
InChI Key: WIJBVWTYBNRYKD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole backbone substituted with a cyclopentyl group at position 1, a nitro group at position 5, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 1-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)12(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

WIJBVWTYBNRYKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group can be introduced via nitration using nitric acid, and the esterification can be achieved using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:
Reaction :
Methyl esterH+or OHH2OCarboxylic acid\text{Methyl ester} \xrightarrow[\text{H}^+ \text{or OH}^-]{\text{H}_2\text{O}} \text{Carboxylic acid}

Conditions :

  • Acidic: 6M HCl, reflux for 6–8 hours

  • Basic: 2M NaOH, 80°C for 4 hours

Key Data :

ProductYield (%)Purity (HPLC)Source
1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid85–92>95%

This reaction is critical for generating intermediates for further functionalization, such as amide coupling or salt formation.

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine under catalytic hydrogenation or using chemical reductants:
Reaction :
NO2H2/Pd-Cor NaBH4/NiCl2NH2\text{NO}_2 \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{or NaBH}_4/\text{NiCl}_2} \text{NH}_2

Conditions :

  • Catalytic Hydrogenation : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours

  • Chemical Reduction : NaBH₄/NiCl₂, THF/H₂O, 0°C to RT

Key Data :

Reducing SystemProductYield (%)Selectivity
H₂/Pd-C5-Amino derivative78>90%
NaBH₄/NiCl₂5-Amino derivative6585%

The resulting amine is a versatile intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form polycyclic systems:
Example Reaction :
Pyrazole+DielectrophilePyrazolo[1,5-a]pyrimidine\text{Pyrazole} + \text{Dielectrophile} \rightarrow \text{Pyrazolo[1,5-a]pyrimidine}

Conditions :

  • Cu(OTf)₂ (10 mol%), [bmim]PF₆ (ionic liquid), 100°C, 24 hours .

Mechanistic Insight :
The nucleophilic nitrogen atoms of the pyrazole react with dielectrophiles (e.g., chalcones), followed by oxidative aromatization to yield fused rings .

Key Data :

Cyclization PartnerProductYield (%)
ChalconePyrazolo[1,5-a]pyrimidine82

Electrophilic Substitution

The pyrazole ring’s electron-deficient nature directs electrophilic attacks to specific positions:

Nitration :
Further nitration at position 3 is achieved using HNO₃/H₂SO₄:
Reaction :
PyrazoleHNO3/H2SO4100C3,5Dinitro derivative\text{Pyrazole} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{100^\circ \text{C}} 3,5-\text{Dinitro derivative}

Conditions :

  • 65% HNO₃, 98% H₂SO₄, 16 hours reflux .

Key Data :

ProductYield (%)
1-Cyclopentyl-3,5-dinitro-1H-pyrazole-3-carboxylate79.6

Condensation with Hydrazines

The ester and nitro groups enable condensation with arylhydrazines to form tri- or tetra-substituted pyrazoles:
Reaction :
Pyrazole+Arylhydrazine1,3,5Trisubstituted pyrazole\text{Pyrazole} + \text{Arylhydrazine} \rightarrow 1,3,5-\text{Trisubstituted pyrazole}

Conditions :

  • Visible light catalysis, ambient temperature, 12 hours .

Key Data :

Hydrazine TypeProductYield (%)
4-(tert-Butyl)phenylhydrazine1,3,5-Triarylpyrazole82

Interaction with Metal Catalysts

The nitro and ester groups facilitate coordination with transition metals, enabling catalytic applications:
Example : Fe-mediated ring-opening and recyclization to form aziridine intermediates .

Mechanism :

  • Formation of Fe-isoxazole complex.

  • N–O bond cleavage → Fe-nitrene complex.

  • Recyclization to Fe-azirine complex → Final pyrazole derivative .

Critical Analysis of Research Gaps

  • Catalytic Efficiency : Most cyclization reactions require >20 mol% catalyst loading; greener alternatives (e.g., photoredox catalysis) remain unexplored .

  • Biological Reactivity : Limited data exist on the compound’s interaction with enzymes like cyclooxygenase or cytochrome P450 .

This compound’s versatility in generating pharmacologically relevant intermediates positions it as a cornerstone in medicinal chemistry. Further studies optimizing reaction conditions and exploring novel catalytic systems are warranted.

Scientific Research Applications

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate can be contextualized by comparing it to analogous pyrazole derivatives. Below is a detailed analysis supported by data from diverse sources.

Substituent Position and Functional Group Variations

Table 1: Comparison of Substituent Positions and Functional Groups

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups
This compound Not provided C₁₁H₁₃N₃O₄ 1-Cyclopentyl, 5-Nitro, 3-Methyl ester Nitro, Ester
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid 139756-00-6 C₈H₁₁N₃O₄ 1-Methyl, 4-Nitro, 3-Propyl Nitro, Carboxylic Acid
5-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid 1006441-38-8 C₇H₉N₃O₄ 1-Propyl, 5-Nitro, 3-Carboxylic Acid Nitro, Carboxylic Acid
Ethyl 3-amino-4-chloro-1-propyl-1H-pyrazole-5-carboxylate 1006494-37-6 C₁₀H₁₆ClN₃O₂ 1-Propyl, 4-Chloro, 3-Amino, 5-Ethyl ester Chloro, Amino, Ester

Key Observations :

  • Nitro Group Position : The 5-nitro substitution in the target compound contrasts with 4-nitro analogs (e.g., 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid ), which may alter reactivity in electrophilic substitution or reduction reactions.
  • Ester vs. Carboxylic Acid : The methyl ester at position 3 provides a lipophilic handle compared to carboxylic acid derivatives, influencing bioavailability and synthetic versatility .
Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Polarity Trends) Spectral Data Availability
This compound 263.24 g/mol Not reported Likely low in water Limited (inferred from )
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid 229.19 g/mol Not reported Moderate (carboxylic acid) NMR, FTIR inferred
5-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid 215.17 g/mol Not reported Moderate (carboxylic acid) Limited (inferred )


Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (263.24 g/mol) compared to simpler analogs (e.g., 215.17 g/mol for 5-nitro-1-propyl derivative ) is attributed to the cyclopentyl group.
  • Spectral Characterization : While direct data for the target compound is scarce, related pyrazole esters and acids have been characterized via ¹H NMR, ¹³C NMR, and FTIR (e.g., methyl shikimate in ), suggesting analogous methods apply.

Key Observations :

  • Nitro Group Reactivity : The 5-nitro group in the target compound is positioned for selective reduction to an amine, a common strategy in pharmaceutical synthesis (e.g., analogs in ).
  • Ester Flexibility : The methyl ester can undergo hydrolysis to a carboxylic acid, enhancing polarity for further coupling reactions .

Biological Activity

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C10_{10}H12_{12}N4_{4}O3_{3}, with a molecular weight of approximately 240.23 g/mol. This article explores its biological activity, synthesis, and comparative analysis with related compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Pyrazole derivatives are often explored for their ability to act against bacteria and fungi .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases. Similar pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
  • Enzyme Inhibition : Compounds within the pyrazole class have been studied for their ability to inhibit specific enzymes related to cancer and inflammation. The nitro group present in this compound may enhance its reactivity and interaction with enzyme active sites .

The biological activity of this compound is likely attributed to its structural features that allow it to interact with biological targets:

  • Binding Affinity : The compound's structure may facilitate binding to enzymes or receptors involved in inflammatory and cancer pathways. Initial studies indicate that similar structures can effectively modulate enzyme activity .
  • Covalent Interactions : The presence of the nitro group may enable covalent interactions with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other pyrazole derivatives:

Compound NameStructure FeaturesNotable Properties
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylateEthyl ester instead of methylSimilar biological activity potential
Methyl 5-nitro-1H-pyrazole-3-carboxylateDifferent position of nitro groupKnown for enzyme inhibition
3-Methyl-1H-pyrazole-5-carboxylic acidLacks cyclopentyl groupUsed as a D-amino acid oxidase inhibitor

The cyclopentyl group in this compound imparts distinct steric and electronic properties compared to other derivatives, influencing its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:

  • Formation of the Pyrazole Ring : Using appropriate hydrazones and reactive intermediates.
  • Introduction of Functional Groups : Employing nitration reactions to introduce the nitro group at the desired position.
  • Esterification : Converting the carboxylic acid into its methyl ester form.

These synthetic routes can be tailored based on desired yields and purity levels, often utilizing modern techniques such as continuous flow reactors for efficiency .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Antimicrobial Screening : A study evaluating various pyrazoles showed that compounds similar to methyl 1-cyclopentyl-5-nitro-1H-pyrazole exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values indicating strong efficacy .
  • Anti-inflammatory Research : Investigations into pyrazoles as anti-inflammatory agents revealed that certain derivatives could inhibit TNFα-induced IL-6 production in human cell lines, suggesting a mechanism by which methyl 1-cyclopentyl-5-nitro-1H-pyrazole might exert similar effects .

Q & A

Q. What are the recommended synthetic methodologies for methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate?

The compound can be synthesized via multi-step reactions involving cyclization, nitration, and esterification. A typical approach involves:

  • Cyclopentyl group introduction : Alkylation of a pyrazole precursor using cyclopentyl halides under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Nitration : Treatment with nitric acid (HNO3_3) in sulfuric acid (H2_2SO4_4) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst like H2_2SO4_4 or DCC/DMAP .
    Key validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point and 1^1H/13^{13}C NMR spectroscopy.

Q. How is the structure of this compound characterized in academic research?

Structural confirmation requires:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., pyrazole ring planarity, nitro group orientation) .
  • Spectroscopic methods :
    • NMR : 1^1H NMR (δ ~6.5–7.5 ppm for aromatic protons), 13^{13}C NMR (carboxylate carbonyl at ~160–170 ppm) .
    • IR : Nitro group stretching (~1520 cm1^{-1} and ~1350 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak (M+^+) matching the molecular weight (e.g., 253.23 g/mol) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyMethod/Data SourceRelevance
SolubilityShake-flask method (logP)Solvent selection for reactions
StabilityThermal gravimetric analysis (TGA)Storage conditions (e.g., avoid heat)
Melting pointDifferential Scanning Calorimetry (DSC)Purity assessment
Note : Limited data exists for partition coefficients (logP) and decomposition pathways; experimental determination is advised .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data is unavailable, precautions for analogous nitro-pyrazoles include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (nitro compounds may release NOx_x gases) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can reaction mechanisms for nitro-group introduction be studied?

Mechanistic insights can be gained via:

  • Density Functional Theory (DFT) : Simulate electrophilic aromatic substitution (EAS) pathways to predict regioselectivity .
  • Isotopic labeling : Use 15^{15}NO3_3^- to track nitro-group incorporation via MS/MS fragmentation .
  • Kinetic studies : Monitor nitration rates under varying temperatures and acid concentrations .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing in triplicate) .
  • Structural analogs : Compare with derivatives (e.g., 5-chloro-3-methyl-1-phenyl analogs) to isolate substituent effects .
  • Molecular docking : Map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Synthetic modifications : Vary substituents (e.g., cyclopentyl → cyclohexyl, nitro → amino) and test activity .
  • QSAR modeling : Use descriptors like Hammett constants (σ) to correlate electronic effects with bioactivity .
  • Crystallography : Compare active/inactive analogs’ crystal packing to identify critical intermolecular interactions .

Q. What methods assess environmental impact and degradation pathways?

  • Ecotoxicology : Use Daphnia magna assays for acute toxicity (LC50_{50}) .
  • Photodegradation : Expose to UV light and analyze breakdown products via LC-MS (e.g., nitro → amine reduction) .
  • Soil mobility : Column chromatography to measure adsorption coefficients (Koc_{oc}) .

Q. How is metabolic stability evaluated in pharmacological studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., ester hydrolysis, nitro reduction) .

Q. What analytical techniques quantify this compound in complex matrices?

  • HPLC-DAD/UV : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for separation from impurities .
  • LC-MS/MS : MRM transitions (e.g., m/z 253 → 183 for quantification) enhance sensitivity in biological samples .
  • Standard curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Data Gaps and Recommendations

  • Toxicological data : No acute or chronic toxicity studies are available; prioritize OECD 423/452 tests .
  • Environmental fate : Degradation half-lives (t1/2_{1/2}) in water/soil remain uncharacterized .
  • Thermal stability : Decomposition products (e.g., CO, NOx_x) require further analysis under controlled conditions .

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